(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a piperazine ring, and a tetrahydro-2H-thiopyran ring .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . A possible method could involve starting from methyl acrylate, followed by bromination, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and finally forming an acetyl chloride piperidine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxin moiety, the piperazine ring, and the tetrahydro-2H-thiopyran ring contribute to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the piperazine ring could undergo reactions with electrophiles, and the 2,3-dihydrobenzo[b][1,4]dioxin moiety could undergo reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
In 2010, Chen et al. developed a series of benzothiadiazine-1,1-dioxide compounds, including the one , and screened them as potential aldose reductase inhibitors . Aldose reductase is an enzyme involved in diabetic complications, and its inhibition is a therapeutic target for managing diabetic diseases.
Antibacterial Activity
Some derivatives of benzothiadiazine were developed and screened for their antibacterial activity against different strains of bacteria, both Gram-positive and Gram-negative .
Antifungal Applications
Compounds based on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides were designed and synthesized to test against various phytopathogenic fungi . Some showed substantial and broad-spectrum antifungal activities .
Electrochromism in Smart Windows
A new electrochromic copolymer based on a derivative of this compound was developed to absorb all visible light. This black electrochromic material is significant for applications such as smart windows , electronic paper, automotive rearview mirrors, or displays .
B-Raf Kinase Inhibition
Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin were synthesized and evaluated for their inhibitory activity against B-Raf kinase. This enzyme is a target for anti-cancer therapies due to its role in cell proliferation .
Synthesis of Doxazosin
The compound has been sought after for a simpler synthesis method to produce Doxazosin, a medication used to treat high blood pressure and benign prostatic hyperplasia .
Asymmetric Intramolecular Aryl C–O Bond Formation
A desymmetrization strategy employing a chiral spirodiphosphine monoxide ligand was used for the enantioselective synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This process is important for creating compounds with specific chirality or “handedness,” which can be crucial in pharmaceutical applications .
Each application mentioned above represents a unique field where the compound has shown potential or has been utilized. The research into these applications demonstrates the versatility and importance of this compound in various scientific domains.
Springer - The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review Springer - Design and Synthesis of Novel 3,4-Dihydro-2H-1,2,4 … X-Mol - Chasing the black electrochromism Europe PMC - Design, modification and 3D QSAR studies Chemistry Stack Exchange - Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone ACS Publications - Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-18(15-2-1-3-16-17(15)25-11-10-24-16)20-8-6-19(7-9-20)14-4-12-26(22,23)13-5-14/h1-3,14H,4-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUQKAAGEWQVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.